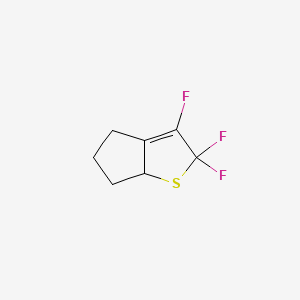
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is a fluorinated thiophene derivative with the molecular formula C₇H₇F₃S and a molecular weight of 180.191 g/mol . This compound is characterized by the presence of three fluorine atoms and a tetrahydrocyclopenta ring fused to a thiophene ring, making it a unique structure in the realm of organofluorine chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene typically involves the fluorination of a suitable thiophene precursor. One common method is the reaction of a cyclopentadiene derivative with sulfur and a fluorinating agent under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure selective fluorination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the process, making it scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, through its fluorinated and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog without fluorine atoms, widely used in organic synthesis and materials science.
2,3,4,5-Tetrahydrothiophene: A saturated analog with different reactivity and applications.
2,2,3-Trifluorothiophene: A fluorinated analog with a different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2,2,3-Trifluoro-4,5,6,6a-tetrahydrocyclopenta(b)thiophene is unique due to its specific fluorination pattern and fused ring structure, which confer distinct chemical and biological properties. Its combination of fluorine atoms and a thiophene ring makes it particularly valuable in the development of novel pharmaceuticals and advanced materials .
Properties
CAS No. |
102571-05-1 |
|---|---|
Molecular Formula |
C7H7F3S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2,2,3-trifluoro-4,5,6,6a-tetrahydrocyclopenta[b]thiophene |
InChI |
InChI=1S/C7H7F3S/c8-6-4-2-1-3-5(4)11-7(6,9)10/h5H,1-3H2 |
InChI Key |
UWMKAULMUOISPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=C(C(S2)(F)F)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















